N-Boc-7-(methylamino)heptan-1-ol
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Overview
Description
N-Boc-7-(methylamino)heptan-1-ol is a chemical compound with the molecular formula C13H27NO3 and a molecular weight of 245.36 g/mol . It is a derivative of heptan-1-ol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-7-(methylamino)heptan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under mild conditions, often at room temperature, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-7-(methylamino)heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the Boc-protected amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Boc-7-(methylamino)heptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-7-(methylamino)heptan-1-ol involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-7-aminoheptan-1-ol
- N-Boc-7-(ethylamino)heptan-1-ol
- N-Boc-7-(propylamino)heptan-1-ol
Uniqueness
N-Boc-7-(methylamino)heptan-1-ol is unique due to its specific structure, which includes a methylamino group protected by a Boc group. This structure provides distinct reactivity and stability compared to other similar compounds, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C13H27NO3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
tert-butyl N-(7-hydroxyheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14(4)10-8-6-5-7-9-11-15/h15H,5-11H2,1-4H3 |
InChI Key |
PMQJYJHGPFXULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCO |
Origin of Product |
United States |
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